4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with methoxybenzoyl and methoxyphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through Friedel-Crafts acylation, where the pyrrole reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Methoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzylamine, forming the carboxamide linkage under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Methoxybenzyl alcohol derivatives.
Substitution: Halogenated methoxybenzoyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit or activate specific enzymes or receptors, altering biochemical pathways. The methoxy groups could enhance its binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the pyrrole and carboxamide functionalities.
4-Methoxyphenyl benzoate: Contains the methoxyphenyl group but differs in the ester linkage instead of the carboxamide.
Uniqueness
4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with both methoxybenzoyl and methoxyphenylmethyl groups. This unique structure provides distinct chemical properties and potential for diverse applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-3-14(4-8-17)12-23-21(25)19-11-16(13-22-19)20(24)15-5-9-18(27-2)10-6-15/h3-11,13,22H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCMACEVULDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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